molecular formula C25H42O2 B043125 10,12-Pentacosadiynoic acid CAS No. 66990-32-7

10,12-Pentacosadiynoic acid

Cat. No. B043125
CAS RN: 66990-32-7
M. Wt: 374.6 g/mol
InChI Key: ZPUDRBWHCWYMQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10,12-pentacosadiynoic acid and its derivatives has been explored through various methods, including the Ahmad-Strong method for synthesizing related pentadecynoic acids. These methods highlight the compound's versatility and the potential for further modification to explore new properties and applications (Howton & Stein, 1969).

Molecular Structure Analysis

The molecular architecture of 10,12-pentacosadiynoic acid has been studied through techniques like infrared spectroscopy and surface-enhanced Raman scattering. These studies reveal a reversible thermochromic disordered-to-regular trans-zigzag transition, indicating the compound's potential for applications in temperature sensing and other areas where molecular structure changes are desirable (Lim et al., 2007).

Chemical Reactions and Properties

Photopolymerization reactions of 10,12-pentacosadiynoic acid, especially when used in conjunction with other materials, have been a focus of research. These reactions often result in the formation of polydiacetylenes with unique properties, such as fluorescence and thermochromism, which can be tailored for specific applications (Yeboah et al., 2021).

Physical Properties Analysis

The physical properties of 10,12-pentacosadiynoic acid, such as its phase behavior and interaction with other compounds, have been explored to understand its potential in creating advanced materials. For instance, the Langmuir–Blodgett technique has been applied to study the adsorption of proteins on surfaces modified with 10,12-pentacosadiynoic acid, providing insights into its utility in biomedical applications (Norde, Giesbers & Pingsheng, 1995).

Chemical Properties Analysis

The chemical properties of 10,12-pentacosadiynoic acid, including its reactivity and the formation of supramolecular aggregates, have been studied to exploit its potential in creating novel nanostructures and materials. These studies have shown that 10,12-pentacosadiynoic acid can form worm-like supramolecular structures, indicating its potential for use in creating advanced materials with specific functionalities (Cho et al., 2014).

Scientific Research Applications

  • Radiation-Processing Dosimetry : A study by Soliman, Beshir, and Abdel-Fattah (2013) in the International Journal of Polymeric Materials and Polymeric Biomaterials found that polyvinyl butyral containing 10,12-pentacosadiynoic acid monomer can be used for radiation-processing dosimetry. This application is useful in dose ranges from 3-100 kGy depending on the monomer concentration (Soliman, Beshir, & Abdel-Fattah, 2013).

  • Protein Adsorption Suppression : Norde, Giesbers, and Pingsheng (1995) in Colloids and Surfaces B: Biointerfaces demonstrated that polymerized 10,12-pentacosadiyonic acid films effectively suppress protein adsorption due to steric repulsion of surfactant chains (Norde, Giesbers, & Pingsheng, 1995).

  • Molecular Simulation : Higashino, Mizoguchi, and Ogawa (1997) in the Japanese Journal of Applied Physics showed that simulations of molecular arrangements in 10,12-pentacosadiynoic acid Langmuir-Blodgett films successfully agree with experimental data. This provides a valuable tool for understanding complex organic compounds (Higashino, Mizoguchi, & Ogawa, 1997).

  • Thermochromic Applications : Guo, Zhu, Jiang, and Chen (2011) in Langmuir : the ACS journal of surfaces and colloids found that tethering carboxyl groups of poly(10,12-pentacosadiynoic acid) to a poly(vinyl alcohol) matrix can make it thermochromically reversible, highlighting its potential for thermochromic applications (Guo, Zhu, Jiang, & Chen, 2011).

  • Polymerization for Optically Uniform Films : A study by Dubas, Arslanov, and Kalinina (2015) in the Colloid Journal indicated that ultrathin films based on 10,12-pentacosadiynoic acid and 10,12-pentacosadiynamine can be efficiently polymerized, resulting in low shrinkage and optically uniform films with low bond conjugation (Dubas, Arslanov, & Kalinina, 2015).

Safety And Hazards

PCDA may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with caution, using appropriate personal protective equipment, including gloves and safety goggles . In case of contact, rinse thoroughly with water and seek medical advice if necessary .

properties

IUPAC Name

pentacosa-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUDRBWHCWYMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66990-33-8
Record name Poly(10,12-pentacosadiynoic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66990-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20337082
Record name 10,12-Pentacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Pentacosadiynoic acid

CAS RN

66990-32-7
Record name 10,12-Pentacosadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66990-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,12-Pentacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Pentacosadiynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
N Mino, H Tamura, K Ogawa - Langmuir, 1992 - ACS Publications
Photoreactivity by UV irradiation of 10, 12-pentacosadiynoic acid (PDA) monolayers and color transitions of the polymerized PDA monolayers on an aqueous subphase have been …
Number of citations: 131 pubs.acs.org
Zhou, L Weixing, Y Shufang, He Pings he ng* - Langmuir, 2000 - ACS Publications
Isotherms of a PDA monolayer were measured on a subphase of 4 × 10 - 4 M CdCl 2 at different temperatures. UV polymerization of the PDA monolayer was carried out at different …
Number of citations: 31 pubs.acs.org
Y Shufang, Z Huilin, H Pingsheng - Journal of materials science, 1999 - Springer
10,12-pentacosadiynoic acid (PCDA) LB films were deposited on two different subphases of CdCl 2 and TbCl 3 respectively and polymerized under UV-irradiation. It is found that the …
Number of citations: 16 link.springer.com
H Younesi Araghi, MF Paige - Langmuir, 2011 - ACS Publications
Mixed monolayer surfactant films of perfluorotetradecanoic acid and the photopolymerizable diacetylene molecule 10,12-pentacosadiynoic acid were prepared at the air–water interface …
Number of citations: 28 pubs.acs.org
AV Hall, OM Musa, DK Hood, DC Apperley… - Crystal growth & …, 2021 - ACS Publications
Wide-dose-range 2D radiochromic films for radiotherapy, such as GAFchromic EBT, are based on the lithium salt of 10,12-pentacosadiynoic acid (Li-PCDA) as the photosensitive …
Number of citations: 6 pubs.acs.org
GS Lee, SJ Hyun, DJ Ahn - Macromolecular Research, 2018 - Springer
The effect of temperature on the two-dimensional phase of 10,12-pentacosadiynoic acid (PCDA) Langmuir films at the air/water interface was investigated. The temperature of the …
Number of citations: 8 link.springer.com
K Ogawa - Polymer international, 1992 - Wiley Online Library
Studies have been carried out on KrF excimer laser light (EX), X‐ray or electron beam (EB) induced polymerization of 10,12‐pentacosadiynoic acid (PDA) Langmuir‐Blodgett (LB) films …
Number of citations: 13 onlinelibrary.wiley.com
JH Kwon, JE Song, B Yoon, JM Kim… - Bulletin of the Korean …, 2014 - scholarworks.bwise.kr
This study demonstrates gel-to-fluid transition temperatures of polydiacetylene bilayer vesicles could play important roles in their colorimetric transition temperatures. We prepared five …
Number of citations: 11 scholarworks.bwise.kr
H Pingsheng, Z Huilin, Z Gang - Polymer, 2003 - Elsevier
The molecular area change of 10,12-pentacosadiynoic acid (PDA) monolayer was recorded and large molecular area expansion was observed during UV-polymerization. The …
Number of citations: 15 www.sciencedirect.com
MO Kim, JS Lee - Fashion and Textiles, 2019 - Springer
In this study, the effect of 10,12-pentacosadiynoic acid (PCDA) on the fabrication of PDA/PU nanofibers was examined. The PDA/PU nanofibers were prepared by electrospinning PU …
Number of citations: 9 link.springer.com

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